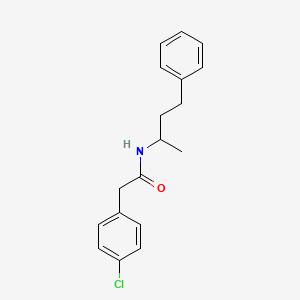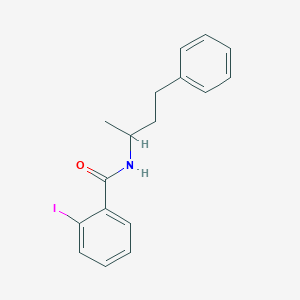
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as Tramadol, is a synthetic opioid analgesic drug used to treat moderate to severe pain. It was first developed in Germany in the late 1970s and has since gained popularity worldwide due to its efficacy and relatively low risk of addiction compared to other opioids. In
Mechanism of Action
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of serotonin and norepinephrine, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide can cause a range of biochemical and physiological effects, including nausea, dizziness, constipation, and respiratory depression. It can also cause seizures, particularly at high doses or in individuals with a history of seizures. Long-term use can lead to tolerance and dependence.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its ability to induce analgesia without causing respiratory depression and its relatively low potential for addiction compared to other opioids. However, it can be difficult to control for individual differences in response to the drug, and its effects can be influenced by other factors such as stress and anxiety.
Future Directions
Future research on 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide could focus on developing new formulations of the drug that are more effective and have fewer side effects. There is also a need for more research on the potential use of 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide in treating depression, anxiety, and opioid addiction. Additionally, research could explore the mechanisms underlying individual differences in response to the drug and how these differences can be accounted for in clinical practice. Finally, research could investigate the long-term effects of 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide use and the potential for tolerance and dependence.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide has been extensively studied for its analgesic properties and has been found to be effective in treating various types of pain, including postoperative pain, neuropathic pain, and cancer pain. It has also been studied for its potential use in treating depression, anxiety, and opioid addiction.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-14(7-8-15-5-3-2-4-6-15)20-18(21)13-16-9-11-17(19)12-10-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFACLGYBQMEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)

![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3977034.png)





![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3977075.png)